2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Overview
Description
2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a dimethylbenzoyl group and a dioxolane ring attached to the thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of thiophene with 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 2-(2,3-dimethylbenzoyl)thiophene. The subsequent step involves the formation of the dioxolane ring through the reaction of the intermediate with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from the reduction of the carbonyl group.
Substitution: Introduction of halogen atoms or other electrophilic groups onto the thiophene ring.
Scientific Research Applications
2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Potential use in the development of bioactive compounds. Its structural features may interact with biological targets, leading to the discovery of new drugs or therapeutic agents.
Medicine: Investigated for its potential pharmacological properties. It may serve as a lead compound in drug discovery programs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and benzoyl group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. In materials science, its electronic properties are of interest, where the thiophene ring contributes to the compound’s conductivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Benzoylthiophene: Lacks the dioxolane ring, making it less versatile in certain applications.
2-(2,3-Dimethylbenzoyl)thiophene:
5-(1,3-Dioxolan-2-YL)thiophene: Lacks the benzoyl group, which may reduce its effectiveness in certain reactions or applications.
Uniqueness
2-(2,3-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the combination of the dimethylbenzoyl group and the dioxolane ring attached to the thiophene core. This structural arrangement provides a balance of electronic and steric properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2,3-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-10-4-3-5-12(11(10)2)15(17)13-6-7-14(20-13)16-18-8-9-19-16/h3-7,16H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBJGGGESYJIFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=C(S2)C3OCCO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641979 | |
Record name | (2,3-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-16-3 | |
Record name | (2,3-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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